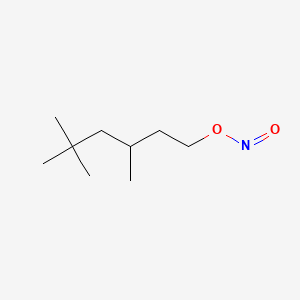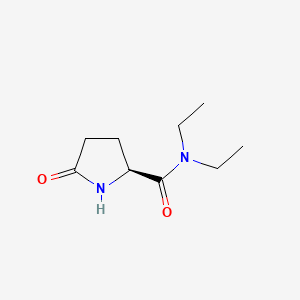
2-Ethylhexyl 3-methoxypropyl phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexyl 3-methoxypropyl phthalate is a phthalate ester, which is a type of chemical compound commonly used as a plasticizer. Plasticizers are substances added to materials to increase their flexibility, transparency, durability, and longevity. This compound is known for its ability to impart these properties to polyvinyl chloride (PVC) and other polymers, making it valuable in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 3-methoxypropyl phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol and 3-methoxypropanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactors. The process begins with the mixing of phthalic anhydride, 2-ethylhexanol, and 3-methoxypropanol in the presence of an acid catalyst. The mixture is heated and maintained at the optimal temperature to ensure complete esterification. After the reaction is complete, the product is subjected to purification steps, including distillation and filtration, to remove any impurities and obtain a high-purity compound suitable for industrial use.
化学反应分析
Types of Reactions
2-Ethylhexyl 3-methoxypropyl phthalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of phthalic acid derivatives and other oxidation products.
Substitution: The ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols, often under mild heating conditions.
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol, and 3-methoxypropanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
科学研究应用
2-Ethylhexyl 3-methoxypropyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, particularly in relation to its use in medical devices and packaging materials.
Industry: Widely used in the production of flexible PVC products, such as cables, hoses, and flooring materials.
作用机制
The mechanism of action of 2-ethylhexyl 3-methoxypropyl phthalate involves its interaction with cellular and molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The compound may also induce oxidative stress and affect cellular signaling pathways, leading to various biological effects.
相似化合物的比较
2-Ethylhexyl 3-methoxypropyl phthalate can be compared with other phthalate esters, such as:
Bis(2-ethylhexyl) phthalate (DEHP): Similar in structure but lacks the methoxypropyl group. DEHP is widely used as a plasticizer but has raised health concerns due to its endocrine-disrupting properties.
Diisononyl phthalate (DINP): Another commonly used plasticizer with a different alkyl chain structure. DINP is considered to have lower toxicity compared to DEHP.
Diisodecyl phthalate (DIDP): Similar to DINP but with a longer alkyl chain, providing different physical properties and lower volatility.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications where other phthalates may not perform as effectively.
属性
CAS 编号 |
85661-32-1 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
2-O-(2-ethylhexyl) 1-O-(3-methoxypropyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O5/c1-4-6-10-16(5-2)15-25-20(22)18-12-8-7-11-17(18)19(21)24-14-9-13-23-3/h7-8,11-12,16H,4-6,9-10,13-15H2,1-3H3 |
InChI 键 |
ISLYGGZIEGTHIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



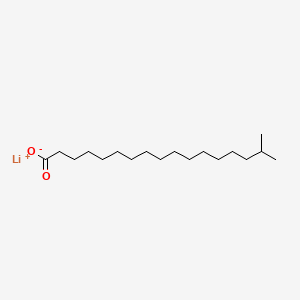



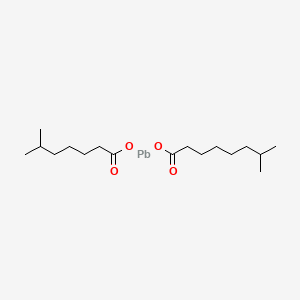
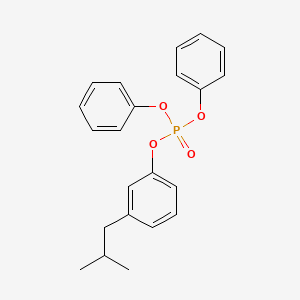
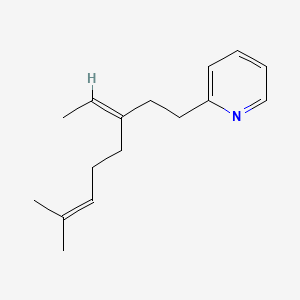
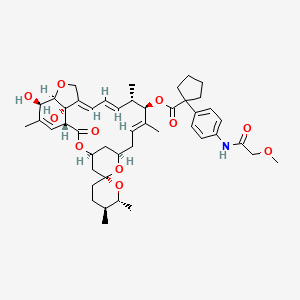
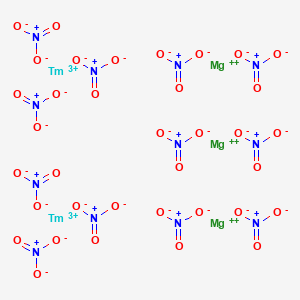
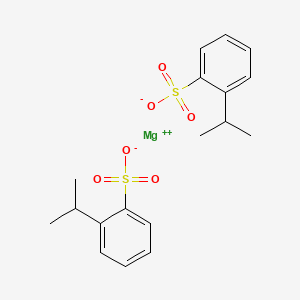
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
